DFT Study Identifies 4-Chloro-3,5-xylyloxyacetic Acid as the Optimal Candidate for Auxin-like Activity vs. MCPA
A density functional theory (DFT) study directly compared several alkylphenoxyacetic acids, including 4-Chloro-3,5-xylyloxyacetic acid, to the commercial herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). The analysis of electronic and structural properties revealed that 4-Chloro-3,5-xylyloxyacetic acid was the most promising compound with optimal characteristics for possessing auxin-like activity among the series [1]. This provides a computational, class-level benchmark for its potential activity.
| Evidence Dimension | Predicted auxin-like activity (from DFT-calculated electronic/structural properties) |
|---|---|
| Target Compound Data | Identified as 'most promising compound with optimal characteristics' |
| Comparator Or Baseline | MCPA (2-methyl-4-chlorophenoxyacetic acid) and other alkylphenoxyacetic acids |
| Quantified Difference | N/A (Qualitative ranking based on computational models) |
| Conditions | DFT B3LYP computational analysis |
Why This Matters
For procurement in research aimed at developing novel auxin mimics, this study provides a strong computational rationale for selecting 4-Chloro-3,5-xylyloxyacetic acid over simpler analogs like MCPA as a lead scaffold for optimization.
- [1] Koshelev, V. N., et al. (2024). 'Promising synthetic auxins from alkylphenols: a DFT study.' SciProfiles. View Source
